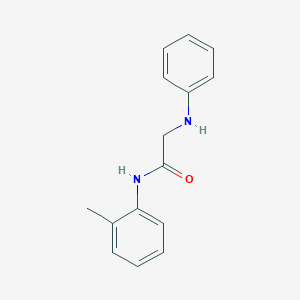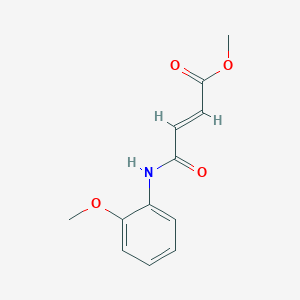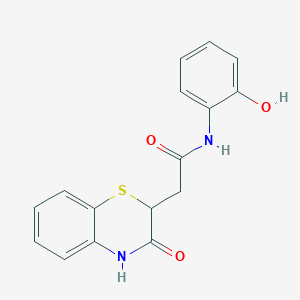
2-anilino-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-anilino-N-(2-methylphenyl)acetamide, also known as N-(2-methylphenyl)-2-(phenylamino)acetamide, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a white crystalline solid that is soluble in organic solvents. The compound has been found to exhibit a range of biochemical and physiological effects, making it an important tool for researchers in various fields.
作用機序
The mechanism of action of 2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide involves its ability to bind to specific targets in the body, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity and alter biochemical and physiological processes in the body. For example, by inhibiting the activity of COX-2, the compound can reduce the production of inflammatory mediators and alleviate inflammation.
Biochemical and Physiological Effects:
2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anxiolytic properties, the compound has been shown to have antioxidant and neuroprotective effects. It has also been found to modulate the activity of ion channels and transporters, which play important roles in cellular signaling and homeostasis.
実験室実験の利点と制限
One of the main advantages of using 2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide in lab experiments is its ability to selectively modulate the activity of specific targets in the body. This makes it a valuable tool for studying the mechanisms of action of enzymes and receptors, and for developing drugs that target these targets.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its solubility in aqueous solutions is limited, which can make it difficult to administer in certain experimental settings. In addition, its effects on different targets can be complex and difficult to interpret, which can make it challenging to design experiments that accurately reflect its activity.
将来の方向性
There are several potential future directions for research on 2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide. One area of interest is the development of drugs that target COX-2 and other inflammatory mediators, which could have therapeutic applications in a range of inflammatory diseases.
Another area of interest is the development of drugs that target epigenetic mechanisms, such as HDACs. These drugs could have potential applications in the treatment of cancer and other diseases that involve dysregulation of gene expression.
Finally, there is also potential for further research into the neuroprotective and anxiolytic effects of 2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide. This could lead to the development of new treatments for neurological disorders such as anxiety and epilepsy.
合成法
The synthesis of 2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide involves the reaction of 2-methylphenylacetic acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetyl chloride to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-anilino-2-anilino-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide has been used in various scientific research applications due to its ability to modulate the activity of certain enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This makes it a potential candidate for the development of anti-inflammatory drugs.
The compound has also been shown to modulate the activity of the GABA-A receptor, which is a target for many drugs used in the treatment of anxiety and epilepsy. In addition, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This makes it a potential candidate for the development of drugs that target epigenetic mechanisms.
特性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.3 g/mol |
IUPAC名 |
2-anilino-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H16N2O/c1-12-7-5-6-10-14(12)17-15(18)11-16-13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H,17,18) |
InChIキー |
LFEQOZWGIFEPBS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CNC2=CC=CC=C2 |
正規SMILES |
CC1=CC=CC=C1NC(=O)CNC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281976.png)
![6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281977.png)
![6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281978.png)
![6-[[4-[4-(4-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281979.png)
![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)
